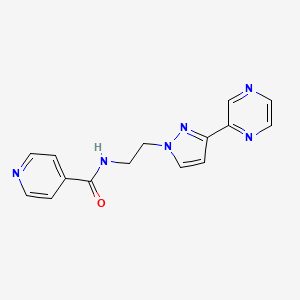

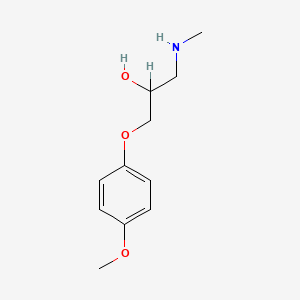

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazine derivatives are an important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

The synthesis of pyrazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazine derivatives can include a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary. For instance, acetylpyrazine is a yellow-brown powder at room temperature .科学的研究の応用

Anti-Fibrosis Activity

Compounds similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide have shown promising results in anti-fibrosis activity. Some target compounds displayed better anti-fibrosis activity than known drugs like Pirfenidone on HSC-T6 cells, which could suggest potential applications in treating fibrotic diseases .

Anti-Tubercular Agents

Derivatives of pyrazine, which is part of the compound’s structure, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This indicates that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide could be explored as a potent anti-tubercular agent .

Chemodivergent Synthesis

The compound’s pyridinyl moiety is structurally related to N-(pyridin-2-yl)amides, which have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. This suggests potential applications in chemodivergent synthesis processes .

Pyrrolopyrazine Derivatives Synthesis

Pyrrolopyrazine derivatives, which share structural similarities with the compound , have been synthesized through various synthetic approaches. These derivatives have shown a range of biological activities, indicating that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide could also be used in the synthesis of new pyrrolopyrazine derivatives with potential biological applications .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemical Pathways

These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the range of biological activities associated with similar compounds, it’s likely that the compound’s action results in a variety of effects at the molecular and cellular levels .

特性

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(12-1-4-16-5-2-12)19-8-10-21-9-3-13(20-21)14-11-17-6-7-18-14/h1-7,9,11H,8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOZHUXEYOBMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)

![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)